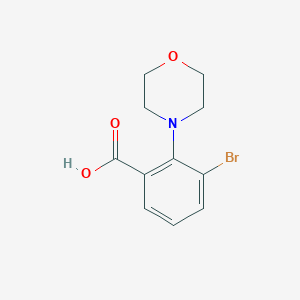

3-Bromo-2-morpholin-4-ylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c12-9-3-1-2-8(11(14)15)10(9)13-4-6-16-7-5-13/h1-3H,4-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHNMKMUEDUKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

spectroscopic data for 3-Bromo-2-morpholin-4-ylbenzoic acid (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-morpholin-4-ylbenzoic acid

Introduction: The Importance of Spectroscopic Characterization

This compound is a substituted aromatic carboxylic acid containing a morpholine moiety. Such structures are of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical milestones in the research and development pipeline. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for achieving this. This guide will detail the theoretical underpinnings and practical considerations for analyzing this molecule using these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents (the bromine atom, the carboxylic acid, and the morpholine group).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | Chemical shift can be highly variable depending on solvent and concentration. |

| Aromatic (H-6) | 7.8 - 8.0 | Doublet | 1H | Downfield due to deshielding from the adjacent carboxylic acid. |

| Aromatic (H-5) | 7.2 - 7.4 | Triplet | 1H | |

| Aromatic (H-4) | 7.5 - 7.7 | Doublet | 1H | |

| Morpholine (-CH₂-N-) | 3.0 - 3.3 | Triplet | 4H | Protons adjacent to the nitrogen atom. |

| Morpholine (-CH₂-O-) | 3.8 - 4.0 | Triplet | 4H | Protons adjacent to the oxygen atom, generally more deshielded. |

Predictions are based on analysis of similar structures and standard chemical shift tables.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | 165 - 175 | Characteristic downfield shift for a carboxylic acid carbon. |

| Aromatic (C-2) | 145 - 155 | Attached to the morpholine nitrogen. |

| Aromatic (C-1) | 130 - 140 | Attached to the carboxylic acid. |

| Aromatic (C-6) | 130 - 135 | |

| Aromatic (C-4) | 125 - 130 | |

| Aromatic (C-5) | 120 - 125 | |

| Aromatic (C-3) | 115 - 125 | Attached to the bromine atom. |

| Morpholine (-CH₂-O-) | 66 - 70 | Carbon adjacent to oxygen. |

| Morpholine (-CH₂-N-) | 50 - 55 | Carbon adjacent to nitrogen. |

Predictions are based on analysis of similar structures and standard chemical shift tables.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducibility.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H stretch | 2500 - 3300 | Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak |

| Carboxylic Acid (C=O) | C=O stretch | 1680 - 1710 | Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium |

| Morpholine C-O | C-O stretch | 1110 - 1130 | Strong |

| Morpholine C-N | C-N stretch | 1200 - 1250 | Medium |

| C-Br | C-Br stretch | 500 - 600 | Medium to Strong |

Predictions are based on characteristic IR absorption frequencies for known functional groups.[1]

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis

Caption: Experimental workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and obtaining structural information through fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₁₁H₁₂BrNO₃), the expected molecular weight is approximately 301.00 g/mol for the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

-

Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum should show two peaks of almost equal intensity at m/z 301 and 303.

-

Fragmentation: Common fragmentation pathways could include:

-

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 256/258.

-

Loss of the morpholine ring.

-

Cleavage within the morpholine ring.

-

Table 4: Predicted Key Mass Spectrometry Peaks

| m/z | Proposed Fragment | Notes |

| 301/303 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 256/258 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 183/185 | [BrC₆H₃COOH]⁺ | Fragment corresponding to bromobenzoic acid cation radical.[2] |

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Workflow for ESI-MS Analysis

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Conclusion

This guide provides a predictive spectroscopic analysis of this compound. While experimental data is not currently available, the predicted NMR, IR, and MS data, based on sound chemical principles and analogous structures, offer a robust framework for researchers to confirm the synthesis and purity of this compound. The provided experimental protocols serve as a starting point for acquiring high-quality data.

References

-

PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Bromobenzoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.

- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.

-

Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of 3-Bromo-2-morpholin-4-ylbenzoic Acid: A Proposed Mechanism of Action and Research Roadmap

Abstract

3-Bromo-2-morpholin-4-ylbenzoic acid is a novel small molecule with a chemical architecture suggestive of significant pharmacological potential. However, its mechanism of action remains uncharacterized in the current scientific literature. This technical guide puts forth a plausible mechanism of action for this compound, positioning it as a potential modulator of key cellular signaling pathways, such as those regulated by protein kinases. We present a comprehensive, multi-tiered research program designed to rigorously test this hypothesis. The roadmap detailed herein encompasses in silico target prediction, in vitro biochemical and cell-based assays, and subsequent mechanism of action elucidation studies. This document is intended to serve as a strategic guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this and similar morpholine-containing benzoic acid derivatives.

Introduction: The Enigma of this compound

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of biomedical research. Small molecules bearing a benzoic acid scaffold have a rich history in drug discovery, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial properties.[1] The morpholine moiety is also a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[2][3] The strategic placement of a bromine atom on the aromatic ring can further influence the molecule's electronic properties and its interactions with biological targets.[4]

The compound this compound combines these three key structural features. While its synthesis is feasible, a thorough investigation of its biological activity and mechanism of action is conspicuously absent from public-domain research. This guide aims to bridge this knowledge gap by proposing a scientifically-grounded, hypothetical mechanism of action and outlining a systematic experimental approach for its validation.

A Proposed Mechanism of Action: Targeting Cellular Kinases

Based on a comprehensive analysis of its structural components and the known pharmacological activities of similar compounds, we hypothesize that This compound acts as an inhibitor of one or more protein kinases involved in oncogenic or inflammatory signaling pathways.

Scientific Rationale:

-

The Morpholine Pharmacophore: The morpholine ring is a versatile pharmacophore known for its ability to engage in hydrogen bonding and other non-covalent interactions within the active sites of enzymes, particularly kinases.[3][5]

-

The Benzoic Acid Scaffold: The carboxylate group of the benzoic acid can serve as a crucial anchoring point, forming salt bridges or hydrogen bonds with key residues in a target protein.

-

The Role of Bromine: The electron-withdrawing nature of the bromine atom can modulate the pKa of the carboxylic acid and influence the overall electron distribution of the aromatic ring, potentially enhancing binding affinity and selectivity for the target protein.

Given the prevalence of dysregulated kinase activity in cancer and inflammatory diseases, targeting these enzymes represents a highly validated therapeutic strategy.

Experimental Roadmap for Target Identification and Mechanism Elucidation

To systematically investigate our proposed mechanism of action, we have designed a phased experimental workflow. This workflow is structured to progress from broad, computational predictions to specific, in-depth biological characterization.

Phase 1: In Silico Target Prediction and Molecular Modeling

The initial step is to leverage the power of computational biology to generate a prioritized list of potential protein targets.[6][7] This approach de-risks the subsequent experimental work by focusing resources on the most plausible biological partners for our compound of interest.

Experimental Protocol: Multi-Platform In Silico Target Prediction

-

Compound Preparation: Obtain the 2D structure of this compound and convert it to a 3D conformation using a computational chemistry software package.

-

Target Prediction: Submit the 3D structure to a panel of well-validated, web-based target prediction tools. We recommend using a combination of ligand-based and structure-based algorithms to increase the robustness of the predictions.[8] Recommended platforms include:

-

SwissTargetPrediction

-

SEA (Similarity Ensemble Approach)

-

SuperPred

-

-

Data Analysis and Target Prioritization: Consolidate the lists of predicted targets from each platform. Prioritize targets that are consistently predicted across multiple platforms and are known to be therapeutically relevant in oncology or inflammation.

-

Molecular Docking: Perform molecular docking studies of this compound against the top 3-5 prioritized targets using a program such as AutoDock Vina or Glide. Analyze the predicted binding poses, interaction energies, and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation: Predicted Target Prioritization

| Predicted Target | Prediction Score (Platform 1) | Prediction Score (Platform 2) | Docking Score (kcal/mol) | Key Predicted Interactions |

| Kinase A | 0.85 | 0.79 | -9.2 | H-bond with hinge region, salt bridge with catalytic lysine |

| Kinase B | 0.78 | 0.75 | -8.5 | Hydrophobic interactions with gatekeeper residue |

| Non-kinase Target C | 0.65 | N/A | -7.1 | Pi-stacking with aromatic residue |

Logical Workflow for Phase 1

Caption: Workflow for in silico target identification.

Phase 2: In Vitro Biochemical Validation

The predictions from Phase 1 must be validated experimentally.[9][10] This phase focuses on confirming a direct interaction between this compound and the top-ranked predicted targets in a purified, cell-free system.

Experimental Protocol: Kinase Inhibition Assay

-

Compound Acquisition: Procure or synthesize a high-purity sample of this compound.

-

Reagent Preparation: Obtain the purified, active form of the candidate kinase(s) and its corresponding substrate. Prepare a suitable kinase buffer.

-

Assay Performance: Perform a kinase activity assay (e.g., using a luminescence-based ATP detection method like ADP-Glo™).

-

Prepare a serial dilution of the test compound.

-

Incubate the kinase, substrate, ATP, and test compound for a specified time at the optimal temperature.

-

Measure the kinase activity by quantifying the amount of ADP produced.

-

-

Data Analysis: Plot the kinase activity as a function of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: In Vitro Kinase Inhibition

| Kinase Target | IC50 (µM) |

| Kinase A | 0.5 ± 0.1 |

| Kinase B | 12.3 ± 2.5 |

| Control Kinase C | > 100 |

Phase 3: Cell-Based Activity and Target Engagement

A successful outcome in Phase 2 (i.e., potent and selective inhibition of a target) provides a strong rationale for investigating the compound's effects in a more biologically relevant cellular context.

Experimental Protocol: Cellular Target Engagement and Viability Assay

-

Cell Line Selection: Choose a cancer cell line that is known to be dependent on the activity of the validated kinase target.

-

Cell Viability Assay:

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

Assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo® assay).

-

Calculate the GI50 (concentration required to inhibit cell growth by 50%).

-

-

Target Engagement Assay (Western Blot):

-

Treat the cells with the compound at concentrations around its GI50 for a short duration (e.g., 1-2 hours).

-

Lyse the cells and prepare protein extracts.

-

Perform a Western blot analysis to detect the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation would indicate target engagement.

-

Logical Workflow for Experimental Validation

Caption: Phased approach for experimental validation.

Data Interpretation and Future Directions

The data generated from this research roadmap will provide a solid foundation for understanding the mechanism of action of this compound.

-

Positive Outcome: If the compound demonstrates potent and selective inhibition of a kinase target, shows on-target activity in cells, and has a significant anti-proliferative effect, this would strongly support our initial hypothesis. The next steps would involve lead optimization studies to improve its drug-like properties and in vivo efficacy studies in relevant animal models.

-

Negative Outcome: If the compound is inactive against the predicted targets or shows no cellular activity, the results from the in silico screen should be revisited to explore alternative targets. It is also possible that the compound's activity is not related to enzyme inhibition but rather to another mechanism, such as disruption of protein-protein interactions.

Conclusion

While the mechanism of action of this compound is currently unknown, its chemical structure provides compelling reasons to investigate its potential as a targeted therapeutic agent, particularly as a kinase inhibitor. The comprehensive research plan outlined in this guide provides a clear and logical path forward for elucidating its biological activity and therapeutic potential. The successful execution of these studies could unveil a novel chemical scaffold for the development of new medicines for cancer, inflammation, and other diseases.

References

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

From in silico target prediction to multi-target drug design: current databases, methods and applications. PubMed. [Link]

-

Target prediction of small molecules with information of key molecular interactions. PubMed. [Link]

-

In Silico Target Prediction for Small Molecules. PubMed. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

-

Pharmacological activity of morpholino compound. PubMed. [Link]

-

Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

-

Validation guidelines for drug-target prediction methods. University of Helsinki. [Link]

-

Validation guidelines for drug-target prediction methods | Request PDF. ResearchGate. [Link]

-

Validation guidelines for drug-target prediction methods. PubMed. [Link]

-

Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI. [Link]

-

The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. Isomorphic Labs. [Link]

-

Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

Sources

- 1. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. From in silico target prediction to multi-target drug design: current databases, methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. helda.helsinki.fi [helda.helsinki.fi]

solubility and stability of 3-Bromo-2-morpholin-4-ylbenzoic acid

This guide serves as a technical whitepaper for the characterization, handling, and application of 3-Bromo-2-morpholin-4-ylbenzoic acid . It is designed for medicinal chemists and pharmaceutical scientists utilizing this compound as a scaffold in drug discovery, particularly for PI3K/mTOR kinase inhibitor development where the ortho-morpholino benzoic acid motif is a privileged structure.

Executive Summary & Structural Logic

This compound is a tri-substituted benzene derivative characterized by high steric congestion. Its utility lies in its dual functionality: the morpholine ring often serves as a solvent-exposed solubilizing group or hinge-binder in kinase targets, while the 3-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to elaborate the scaffold.

-

Chemical Class: N-Aryl Morpholine / Benzoic Acid Derivative.

-

Key Feature: Highly twisted conformation due to 1,2,3-substitution pattern (Ortho-effect), impacting solubility and reactivity.

-

Primary Application: Intermediate for synthesis of fused heterocycles (e.g., quinazolinones) or direct inhibitors (e.g., Idelalisib analogs).

Physicochemical Characterization (In Silico & Mechanistic)

To work effectively with this compound, one must understand its ionization behavior. It is an ampholytic molecule capable of existing as a cation, zwitterion, or anion depending on the pH environment.

2.1 Ionization Profile (pKa Prediction)

-

Acidic Center (Carboxylic Acid): The ortho-morpholine and meta-bromo groups exert electron-withdrawing inductive effects (-I), likely lowering the pKa of the carboxylic acid relative to benzoic acid (pKa 4.2).

-

Estimated pKa1:3.0 – 3.5

-

-

Basic Center (Morpholine Nitrogen): Typically, N-aryl morpholines have a pKa ~4–5. However, the steric clash between the C1-Carboxyl and C3-Bromo groups forces the C2-Morpholine ring out of planarity with the benzene ring. This decoupling of resonance prevents the nitrogen lone pair from delocalizing into the aromatic system, potentially increasing its basicity compared to planar anilines.

-

Estimated pKa2 (Conjugate Acid):5.5 – 6.5

-

2.2 Solubility Landscape

The compound exhibits a U-shaped solubility curve typical of zwitterions.

| pH Region | Dominant Species | Solubility Prediction | Mechanism |

| pH < 2.0 | Cationic (R-NH⁺ / R-COOH) | High | Protonation of morpholine N. |

| pH 3.5 – 6.0 | Zwitterionic (R-NH⁺ / R-COO⁻) | Low (Minimum) | Net neutral charge; high crystal lattice energy. |

| pH > 7.5 | Anionic (R-N / R-COO⁻) | High | Deprotonation of carboxylic acid. |

Critical Insight: Attempting to extract this compound from an organic reaction mixture using water at pH 4–5 will likely result in precipitation (emulsion formation), not separation. Maintain pH > 9 or pH < 1 for aqueous phases during workup.

Visualization: Ionization & Stability Workflow

The following diagram illustrates the pH-dependent speciation and the recommended stress-testing workflow to validate stability.

Figure 1: pH-dependent ionization states and critical stress-testing pathways for this compound.

Stability & Degradation Pathways

While the benzoic acid scaffold is robust, the specific substitution pattern introduces unique vulnerabilities.

4.1 Chemical Stability

-

N-Oxidation: The morpholine nitrogen is susceptible to oxidation (forming N-oxide) upon exposure to peroxides or mCPBA. This is a common impurity in aged samples stored in air.

-

Decarboxylation: Thermal stress (>150°C) or strong acid catalysis can induce decarboxylation, especially given the steric strain relief that would result from losing the carboxyl group.

-

Debromination: The C-Br bond is stable to acid/base but labile to UV light (radical homolysis) or palladium contamination (oxidative addition).

4.2 Solid-State Stability

-

Hygroscopicity: As a likely zwitterion, the solid form may exhibit high melting points but can be hygroscopic. Salt forms (e.g., HCl salt or Na salt) will be significantly more hygroscopic than the zwitterion.

-

Polymorphism: The twisted conformation allows for multiple crystal packing arrangements (polymorphs), which can affect dissolution rates.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Standardize this protocol to determine the precise solubility limit for formulation or assay buffers.

-

Preparation: Weigh 5 mg of compound into three separate 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 500 µL of buffer (pH 1.2, pH 7.4, and pH 10.0).

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Dilute supernatant 1:10 in Methanol and analyze via HPLC-UV (254 nm).

-

Note: Construct a calibration curve using a DMSO stock solution (10 mM).

-

Protocol B: Stock Solution Preparation & Storage

-

Solvent: DMSO is the preferred solvent. The compound should be soluble >50 mM in DMSO.

-

Storage: Store 10 mM stocks at -20°C.

-

Freeze-Thaw: Limit to <3 cycles. If precipitation is observed upon thawing, sonicate at 40°C for 5 minutes. The "precipitate" may be the zwitterionic form crystallizing out if moisture has entered the DMSO.

Synthesis & Handling Insights

-

Synthesis Route: Typically synthesized via SNAr displacement of 3-bromo-2-fluorobenzoic acid with morpholine.

-

Critical Step: This reaction often requires heating. Ensure complete removal of unreacted morpholine, as it can interfere with downstream biological assays (false positives in kinase assays).

-

-

Purification: Do not rely on silica chromatography with standard Hexane/Ethyl Acetate, as the carboxylic acid will streak.

-

Recommendation: Use DCM:MeOH:Acetic Acid (95:4:1) or Reverse Phase (C18) chromatography using Water (0.1% Formic Acid) / Acetonitrile.

-

References

-

Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews, 49(2), 273-412. Link

-

Morpholine Stability: ECHA Registration Dossier for Morpholine. "Physical and chemical properties: Dissociation constant." Link

-

Ortho-Effect in Benzoic Acids: Dippy, J. F. J., & Lewis, R. L. (1937). "The effect of ortho-substituents on the dissociation constants of benzoic acid." Journal of the Chemical Society, 1008-1013. Link

-

Solubility Protocols: Bhattachar, S. N., et al. (2006). "Solubility: it's not just a number." Drug Discovery Today, 11(21-22), 1012-1018. Link

A Technical Guide to the Preclinical Evaluation of 3-Bromo-2-morpholin-4-ylbenzoic Acid and Its Derivatives: A Predictive Approach

Foreword: An extensive review of the current scientific literature indicates that 3-Bromo-2-morpholin-4-ylbenzoic acid is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. To date, direct in vitro and in vivo studies characterizing the specific biological activities of this compound have not been published. This guide, therefore, adopts a predictive and methodological approach. By analyzing the well-documented activities of its core chemical moieties—the morpholine ring and the bromo-benzoic acid scaffold—we will construct a scientifically grounded framework for its potential therapeutic applications and outline a comprehensive preclinical research plan. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities based on this scaffold.

Part 1: Deconstruction of the Core Scaffold and Predicted Biological Relevance

The structure of this compound suggests its potential as a scaffold for developing targeted therapeutic agents. The combination of a morpholine group, a common feature in many approved drugs, with a bromo-benzoic acid backbone provides a versatile starting point for medicinal chemistry campaigns.

1.1 The Morpholine Moiety: A Privileged Structure in Drug Discovery

The morpholine ring is a heterocyclic aliphatic amine that is frequently incorporated into drug candidates to improve their pharmacological properties. Its presence can enhance aqueous solubility, metabolic stability, and bioavailability. The nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

Numerous morpholine-containing compounds have demonstrated significant biological activity across various therapeutic areas:

-

Anticancer: Derivatives of 2-morpholino-4-anilinoquinoline have shown antitumor activity against hepatocellular carcinoma (HepG2) cell lines.[1] Similarly, 4-morpholino-2-phenylquinazolines have been developed as potent inhibitors of PI3 kinase p110α, a key enzyme in cancer cell proliferation.[2]

-

Antimicrobial: Novel semicarbazides based on a 4-(morpholino-4-yl)-3-nitrobenzohydrazide structure have exhibited antibacterial potential, particularly against Gram-positive bacteria.[3]

-

Enzyme Inhibition: Morpholine-based thiazole analogues have been synthesized and evaluated as inhibitors of carbonic anhydrase-II, an enzyme implicated in conditions like glaucoma.[4]

1.2 The Bromo-Benzoic Acid Scaffold: A Key Pharmacophore

The bromo-benzoic acid scaffold serves as a versatile anchor for building complex molecules. The bromine atom can act as a bulky group to occupy specific hydrophobic pockets in a target protein or serve as a handle for further synthetic modifications, such as cross-coupling reactions. The carboxylic acid group provides a key interaction point, often forming salt bridges or hydrogen bonds with amino acid residues in an active site.

Examples of biologically active molecules incorporating a bromo-benzoic acid or a related bromo-aromatic moiety include:

-

Anti-inflammatory: A derivative of 5-aminosalicylic acid, 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, has demonstrated potent in vitro antioxidant and in vivo anti-inflammatory properties.[5]

-

Anticancer: 3-benzylidene 4-bromo isatin derivatives have shown cytotoxic activity against human tumor cell lines.[6] Furthermore, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective inhibitor of Aurora A kinase, a protein involved in cell cycle regulation.[7]

| Derivative Class | Therapeutic Area | Reported In Vitro/In Vivo Activity | Reference |

| Morpholine-containing quinolines | Anticancer | Antitumor activity against HepG2 cells. | [1] |

| Morpholine-containing quinazolines | Anticancer | Potent inhibition of PI3 kinase p110α. | [2] |

| Morpholine-containing hydrazides | Antimicrobial | Antibacterial activity against Gram-positive bacteria. | [3] |

| Bromo-benzoic acid derivatives | Anti-inflammatory | In vivo inhibition of myeloperoxidase. | [5] |

| Bromo-isatin derivatives | Anticancer | Cytotoxic activity against K526 and HepG2 cell lines. | [6] |

| Bromo-phenyl quinazolines | Anticancer | Selective inhibition of Aurora A kinase. | [7] |

Part 2: A Proposed Workflow for the Preclinical Evaluation of this compound Derivatives

This section outlines a comprehensive, step-by-step methodology for the in vitro and in vivo evaluation of novel compounds derived from the this compound scaffold.

2.1 Initial In Vitro Screening and Target Validation

The first phase focuses on assessing the general biological activity of the synthesized compounds and identifying potential molecular targets.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Culture: Plate target cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality Behind Experimental Choices: The MTT assay is a robust and widely used colorimetric assay that provides a quantitative measure of cell proliferation and cytotoxicity. It serves as an excellent first-pass screen to identify compounds with potential anticancer activity.[6]

2.2 In Vitro ADME and Pharmacokinetic Profiling

Before advancing to in vivo studies, it is critical to assess the drug-like properties of the lead compounds. This involves evaluating their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Experimental Protocol: Metabolic Stability in Liver Microsomes

-

Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and buffer.

-

Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.

Causality Behind Experimental Choices: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. This assay provides a reliable in vitro model to predict the in vivo metabolic clearance of a drug, a critical parameter for determining its dosing regimen and potential for drug-drug interactions.[8]

2.3 In Vivo Efficacy and Toxicity Studies

The final preclinical phase involves evaluating the efficacy and safety of the lead candidate in a living organism.

Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Use healthy adult rats (e.g., Wistar or Sprague-Dawley).

-

Dosing: Administer the compound via intravenous (i.v.) and oral (p.o.) routes.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the tail vein or another appropriate site.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).[5][8]

Causality Behind Experimental Choices: This study is essential for understanding how the drug is absorbed, distributed, and eliminated in a living system. Oral bioavailability is a particularly critical parameter, as it determines the fraction of the orally administered dose that reaches systemic circulation and is available to exert its therapeutic effect.[5][9]

Experimental Protocol: Acute Toxicity Study

-

Animal Model: Typically performed in rodents (e.g., mice or rats).

-

Dosing: Administer increasing doses of the compound to different groups of animals.

-

Observation: Monitor the animals for signs of toxicity and mortality over a period of 14 days.

-

Data Collection: Record clinical signs, body weight changes, and any instances of mortality.

-

Pathology: At the end of the study, perform gross necropsy and histopathological examination of major organs.

-

LD50 Determination: Estimate the lethal dose 50 (LD50), the dose that is lethal to 50% of the test animals.

Causality Behind Experimental Choices: The acute toxicity study provides crucial information about the short-term safety profile of a new chemical entity. It helps to identify the target organs of toxicity and establish a safe starting dose for subsequent efficacy studies.[5]

Part 3: Conclusion and Future Directions

While this compound itself remains uncharacterized, its constituent chemical motifs are well-represented in a multitude of biologically active compounds. This analysis suggests that derivatives of this scaffold hold significant promise as starting points for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The proposed preclinical evaluation workflow provides a robust and scientifically validated roadmap for researchers to systematically investigate the therapeutic potential of these compounds, from initial screening to in vivo efficacy and safety assessment. Future research should focus on the synthesis of a diverse library of derivatives and the execution of the outlined experimental plan to unlock the full potential of this promising chemical scaffold.

References

- Pharmacokinetic parameters important for good oral bioavailability of compounds 3a and 3b. (n.d.).

- New 4-(Morpholin-4-Yl)

- Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019, August 15). PubMed.

- Synthesis and Biological Evaluation of. (2010, December 1). Amanote Research.

- Synthesis of 3-bromo-4-hydroxybenzoic acid. (n.d.). PrepChem.com.

- 3-Bromo-4-methylbenzoic acid technical grade, 85 7697-26-9. (n.d.). Sigma-Aldrich.

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). RSC Publishing.

- Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. (2021, November 11). MDPI.

- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006, October 15). PubMed.

- From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. (n.d.). OSTI.GOV.

- Pharmacokinetics: The Science Behind Drug Movement in the Body. (n.d.). Longdom Publishing.

- Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punct

- Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. (2025, August 9).

- The antitumor agent 3-bromopyruvate has a short half-life at physiological conditions. (2025, August 6).

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024, July 8). PMC.

- Lactams as EP4 prostanoid receptor agonists. 3. Discovery of N-ethylbenzoic acid 2-pyrrolidinones as subtype selective agents. (2004, December 2). PubMed.

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30).

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29).

- 2-(3-Bromophenyl)

Sources

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 8. longdom.org [longdom.org]

- 9. Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Crude 3-Bromo-2-morpholin-4-ylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Bromo-2-morpholin-4-ylbenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its molecular structure, featuring a benzoic acid moiety, a bromine atom, and a morpholine substituent, presents a unique combination of acidic and basic functionalities, as well as varying polarity. The purity of this compound is paramount for its use in subsequent synthetic steps and for accurate biological evaluation. This document provides a comprehensive guide to the purification of crude this compound, offering detailed protocols and the scientific rationale behind the chosen techniques.

The primary synthetic route to this compound is anticipated to be a nucleophilic aromatic substitution reaction, such as a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, between 2,3-dibromobenzoic acid and morpholine.[1][2] This synthetic pathway can lead to a variety of impurities that must be effectively removed.

Anticipated Impurities:

-

Unreacted Starting Materials: 2,3-dibromobenzoic acid and morpholine.

-

Isomeric Byproduct: 2-Bromo-3-morpholin-4-ylbenzoic acid.

-

Catalyst Residues: Copper or palladium salts.

-

Over-amination Products: Diamino-substituted benzoic acid derivatives (less likely under controlled conditions).

This guide will focus on three primary purification techniques: acid-base extraction, recrystallization, and column chromatography. The selection and sequence of these methods are designed to systematically remove the anticipated impurities, yielding a final product of high purity.

Physicochemical Properties (Estimated)

| Property | Estimated Value/Characteristic | Rationale/Reference Analogue |

| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid group's acidity will be influenced by the electron-withdrawing bromine and the electron-donating (via nitrogen lone pair) and withdrawing (inductive) morpholine group. Benzoic acid has a pKa of 4.2.[3] |

| pKa (basic) | ~4.5 - 5.5 | The nitrogen in the morpholine ring is basic. Morpholine itself has a pKa of 8.33 for its conjugate acid, but this will be reduced by the connection to the electron-withdrawing aromatic ring.[4][5] |

| Solubility | Poorly soluble in water at neutral pH. Soluble in aqueous base and many organic solvents (e.g., ethyl acetate, dichloromethane, methanol). | The presence of the non-polar aromatic ring and the morpholine group will limit water solubility. Salt formation in acidic or basic solutions will increase aqueous solubility.[6] |

| Melting Point | Likely a solid at room temperature with a defined melting point. | Aromatic carboxylic acids are typically crystalline solids.[7] |

Purification Strategy Overview

The purification strategy is designed as a multi-step process to address the different types of impurities.

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Objective: To remove the isomeric byproduct (2-Bromo-3-morpholin-4-ylbenzoic acid) and any remaining 2,3-dibromobenzoic acid.

Solvent Selection: The choice of solvent is critical and may require some experimentation. Good starting points for substituted benzoic acids include:

-

Ethanol/Water mixture

-

Isopropanol

-

Ethyl acetate/Hexane mixture

-

Toluene

Materials:

-

Partially purified this compound (from acid-base extraction)

-

Selected recrystallization solvent(s)

-

Erlenmeyer flask

-

Hot plate

-

Filter paper and funnel

-

Buchner funnel and vacuum flask

Step-by-Step Protocol:

-

Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring.

-

Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

-

Induce Further Crystallization: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Compounds with higher polarity will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel down the column more quickly.

Objective: To achieve the highest possible purity by separating the target compound from any remaining closely related impurities, particularly the isomeric byproduct. This is often used as a final polishing step.

Stationary Phase: Silica gel is the most common choice for this type of polar compound.

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic acid may be added to the eluent to improve the peak shape of the carboxylic acid by keeping it protonated.

Materials:

-

Recrystallized this compound

-

Silica gel (for flash chromatography)

-

Hexane (or heptane)

-

Ethyl acetate

-

Acetic acid (optional)

-

Chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber for monitoring

Step-by-Step Protocol:

-

TLC Analysis: Before running the column, determine the optimal eluent composition using TLC. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3.

-

Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

-

Sample Loading: Dissolve the sample in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

-

Monitoring: Monitor the elution of the compounds by spotting fractions onto TLC plates and visualizing under UV light.

-

Fraction Pooling: Combine the fractions that contain the pure product.

-

Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified solid.

Caption: Workflow for Column Chromatography.

Purity Assessment

After each purification step, and especially for the final product, it is essential to assess the purity. Common analytical techniques include:

-

Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

-

Melting Point Analysis: A sharp melting point close to the literature value (if available) is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

Conclusion

The purification of crude this compound can be effectively achieved through a combination of acid-base extraction, recrystallization, and optionally, column chromatography. The choice and order of these techniques are based on the predicted impurities from a likely synthetic route and the estimated physicochemical properties of the target molecule. By carefully following these protocols and validating the purity at each stage, researchers can obtain a high-quality product suitable for their downstream applications.

References

-

Ullmann condensation. In: Wikipedia. ; 2023. Accessed February 15, 2026. [Link]

-

Ma D, Xia C. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Org Lett. 2003;5(14):2583-2585. [Link]

-

Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Scite.ai. Accessed February 15, 2026. [Link]

-

Ma D, Xia C. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Org Lett. 2003;5(14):2583-2585. [Link]

-

Li Y, Wang D, Chen C. Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Phosphorus Sulfur Silicon Relat Elem. 2023;198(1):65-71. [Link]

-

benzoic acid, compound with morpholine (1:1). ChemBK. Accessed February 15, 2026. [Link]

-

Williams R. pKa Data Compiled by R. Williams. Published online 2022. [Link]

-

Williams R. pKa Data Compiled by R. Williams. EPFL. Accessed February 15, 2026. [Link]

-

Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed February 15, 2026. [Link]

-

Morpholine. FooDB. Accessed February 15, 2026. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed February 15, 2026. [Link]

-

Gérardy R, Villo P, Le S, et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2020. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Accessed February 15, 2026. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Published May 4, 2018. Accessed February 15, 2026. [Link]

-

MORPHOLINE. National Center for Biotechnology Information. PubChem Compound Database. Accessed February 15, 2026. [Link]

-

pKa Values Table: Inorganic & Organic Acids. Studylib. Accessed February 15, 2026. [Link]

- Synthesis method of morpholine benzoate compound.

-

Synthesis of 4-propyl-3-bromo-benzoic acid. PrepChem.com. Accessed February 15, 2026. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. Published online November 22, 2021. Accessed February 15, 2026. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Published November 22, 2021. Accessed February 15, 2026. [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Accessed February 15, 2026. [Link]

-

3-Bromo-4-morpholinobenzoic Acid. MySkinRecipes. Accessed February 15, 2026. [Link]

-

A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. ResearchGate. Published May 2023. Accessed February 15, 2026. [Link]

-

Benzoic acid, 3-bromo-. NIST WebBook. Accessed February 15, 2026. [Link]

-

4-Bromo-3-cyanobenzoic acid Properties. Cheméo. Accessed February 15, 2026. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 5. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Benzoic acid, 3-bromo- [webbook.nist.gov]

Application Note: Scalable Synthesis of 3-Bromo-2-morpholin-4-ylbenzoic Acid

Executive Summary

This guide details the process development and scale-up protocol for 3-Bromo-2-morpholin-4-ylbenzoic acid , a critical scaffold in the synthesis of PI3K/mTOR inhibitors (e.g., analogs of Pictilisib).[1]

While laboratory-scale synthesis often relies on palladium-catalyzed Buchwald-Hartwig amination of dibromides, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy starting from methyl 3-bromo-2-fluorobenzoate .[1] This route eliminates heavy metal contamination risks early in the sequence and utilizes the high lability of the ortho-fluorine atom activated by the electron-withdrawing ester group.[1]

Key Process Advantages:

-

Metal-Free C-N Bond Formation: Avoids Pd scavengers.[1]

-

Regioselectivity: >99:1 selectivity for fluorine displacement over bromine.[1]

-

Scalability: Designed for 100g – 1kg batches with non-chromatographic purification.

Retrosynthetic Analysis & Strategy

The synthesis is a two-step linear sequence.[1] The steric bulk of the bromine atom at the 3-position actually aids the reaction by forcing the ester out of planarity, preventing conjugation and keeping the carbonyl carbon highly electrophilic, while the fluorine at the 2-position is highly activated for nucleophilic attack.[1]

Reaction Scheme (Graphviz)

Figure 1: Two-step synthetic pathway relying on regioselective SNAr followed by ester hydrolysis.[1]

Process Development Logic

Step 1: C-N Coupling (SNAr)

Challenge: The 3-bromo substituent creates significant steric hindrance around the 2-fluoro position.[1] Optimization:

-

Solvent: DMSO is selected over Acetonitrile.[1] The high dielectric constant of DMSO stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate significantly at 90°C.[1]

-

Base: Potassium Carbonate (K2CO3) is used as an HCl scavenger. While morpholine can act as its own base, using K2CO3 allows for a lower equivalent of morpholine (expensive/waste) to be used.[1]

-

Temperature: 90°C is the "sweet spot." Below 80°C, conversion stalls; above 110°C, potential debromination or ester hydrolysis by-products increase.[1]

Step 2: Hydrolysis

Challenge: The bulky morpholine and bromine groups shield the ester carbonyl, making hydrolysis slower than typical benzoates.[1] Optimization:

-

System: LiOH in THF/Water (1:1). Lithium acts as a Lewis acid to coordinate with the carbonyl oxygen, activating it for attack, while THF solubilizes the hydrophobic intermediate.[1]

-

Work-up: Acid-base extraction is critical here to remove neutral impurities (unreacted ester) before the final precipitation of the acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-bromo-2-morpholinobenzoate[1]

Scale: 100 g Input | Expected Yield: 88-92%

Materials

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| Methyl 3-bromo-2-fluorobenzoate | 233.03 | 1.0 | 100.0 g |

| Morpholine | 87.12 | 2.5 | 93.5 g (94 mL) |

| Potassium Carbonate (anhydrous) | 138.21 | 1.5 | 89.0 g |

| DMSO | Solvent | 5 Vol | 500 mL |

| Water | Quench | 15 Vol | 1.5 L |

Protocol

-

Setup: Charge a 2-L 3-neck round-bottom flask equipped with a mechanical stirrer, internal temperature probe, and reflux condenser.

-

Charging: Add DMSO (500 mL) and Methyl 3-bromo-2-fluorobenzoate (100 g). Stir to dissolve.

-

Addition: Add Potassium Carbonate (89 g) followed by Morpholine (94 mL) in a single portion. Note: Mild exotherm may occur.[1]

-

Reaction: Heat the slurry to 90°C . Maintain agitation at 300-400 rpm to keep solids suspended.

-

Monitoring: Monitor by HPLC/TLC after 4 hours. The reaction is complete when SM < 1.0% (typically 4-6 hours).

-

Quench & Crystallization:

-

Cool the mixture to 20-25°C.

-

Slowly add the reaction mixture into 1.5 L of ice-cold water under vigorous stirring.

-

Critical: The product will precipitate as a pale yellow solid. Stir for 1 hour to ensure granularity.

-

-

Isolation: Filter the solids via a Buchner funnel. Wash the cake with water (2 x 200 mL) to remove residual DMSO and morpholine.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Step 2: Saponification to this compound[1]

Scale: ~115 g (from Step 1) | Expected Yield: 90-95%

Materials

| Reagent | Equivalents | Amount |

| Intermediate Ester | 1.0 | 115.0 g |

| Lithium Hydroxide (LiOH[1]·H2O) | 3.0 | 48.2 g |

| THF | 5 Vol | 575 mL |

| Water | 5 Vol | 575 mL |

| HCl (1M) | Acidifier | As needed to pH 3-4 |

Protocol

-

Setup: Charge a 3-L flask with the Intermediate Ester (115 g), THF (575 mL), and Water (575 mL).

-

Activation: Add LiOH·H2O (48.2 g).

-

Reaction: Heat to 60°C for 3-5 hours. The solution should become homogeneous.

-

Work-up (The "Self-Cleaning" Step):

-

Concentrate under reduced pressure to remove THF (approx. 500 mL removed).

-

Dilute the remaining aqueous residue with Water (300 mL).

-

Wash: Extract the aqueous layer with Ethyl Acetate (300 mL). Discard the organic layer. (This removes unreacted ester and neutral byproducts).

-

Precipitation:

-

Isolation: Filter the solid. Wash with water (3 x 200 mL) followed by a minimal wash with cold Heptane (100 mL) to aid drying.

-

Drying: Vacuum oven at 50°C to constant weight.

Work-up Logic & Purification Flow

The following diagram illustrates the purification logic designed to avoid chromatography.

Figure 2: Acid-Base extraction strategy ensuring high purity without column chromatography.[1]

Analytical Specifications (QC)

For the final release of the material, the following criteria should be met:

-

Appearance: White to off-white powder.[1]

-

HPLC Purity: >98.0% (Area %).

-

1H NMR (400 MHz, DMSO-d6):

-

Mass Spec (ESI): [M+H]+ calc. 286.01/288.01 (Br isotope pattern).

Safety & EHS Considerations

-

Morpholine: Flammable liquid and corrosive.[1] Causes severe skin burns.[1] Use Viton gloves.[1] Handle in a fume hood.

-

Methyl 3-bromo-2-fluorobenzoate: Potential skin sensitizer.[1]

-

Exotherm Control: The SNAr reaction can be exothermic. On scales >1kg, dose morpholine slowly rather than all-at-once to manage heat load.[1]

-

Waste Disposal: The aqueous filtrate from Step 1 contains DMSO and morpholine. Do not mix with bleach (potential for chloramine formation). Dispose of as organic aqueous waste.[1]

References

-

SNAr Methodology on Fluoro-benzoates

-

Title: Nucleophilic Aromatic Substitution of 2-Fluorobenzoic Acid Derivatives.[1]

- Source:Organic Process Research & Development (General methodology reference).

- Context: Validates the lability of 2-fluoro positions in benzo

-

-

Analogous Synthesis (Thiadiadzole derivative)

-

Starting Material Properties

-

PI3K Inhibitor Chemistry

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 206551-41-9|Methyl 3-bromo-2-fluorobenzoate|BLD Pharm [bldpharm.com]

- 7. Methyl 3-bromo-2-fluorobenzoate | 206551-41-9 [sigmaaldrich.com]

Application Notes and Protocols for 3-Bromo-2-morpholin-4-ylbenzoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Molecule

3-Bromo-2-morpholin-4-ylbenzoic acid is a substituted aromatic carboxylic acid incorporating both a halogen (bromine) and a morpholine moiety. This unique combination of functional groups suggests its potential utility as a building block in medicinal chemistry and drug discovery. The morpholine ring is a privileged scaffold known to enhance aqueous solubility and metabolic stability, and improve the pharmacokinetic profile of drug candidates[1][2][3][4]. The bromo- and carboxylic acid-substituted benzene ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions or amide bond formations, making it a valuable intermediate in the synthesis of complex target molecules[5].

The safe and effective use of this compound in a laboratory setting necessitates a thorough understanding of its potential hazards, which can be inferred from structurally related molecules. This guide provides a comprehensive overview of safety and handling protocols, drawing upon data from similar halogenated benzoic acids and morpholine-containing compounds.

Section 1: Hazard Identification and Risk Assessment

1.1. Anticipated Hazards

Based on the SDS of analogous compounds like 3-bromobenzoic acid, 4-bromobenzoic acid, and other halogenated benzoic acids, the following hazards are anticipated[6][7][8][9][10][11]:

-

Skin Irritation: Likely to cause skin irritation upon contact.[6][7][8][9][10][11]

-

Serious Eye Irritation: Expected to cause serious eye irritation, potentially leading to damage if not addressed promptly.[6][7][9][10][11]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[7][10][11]

The morpholine component, while generally improving the toxicological profile in a larger molecule, can be corrosive and toxic on its own[13]. However, as a substituent, its contribution to the overall hazard profile of this compound is likely to be less pronounced than the free base.

1.2. Physicochemical Properties and Associated Risks

The physicochemical properties of related compounds suggest that this compound is a solid at room temperature with a relatively high melting point. As a solid, the primary route of exposure is through inhalation of dust particles or direct contact with the skin and eyes.

| Property | Anticipated Value/Characteristic | Associated Risk |

| Physical State | Solid, likely a powder or crystalline material. | Inhalation of airborne dust. |

| Melting Point | Expected to be in the range of 150-250 °C, similar to related brominated benzoic acids. | Thermal decomposition at high temperatures may release hazardous gases like carbon oxides and hydrogen bromide.[6][7] |

| Solubility | Likely to have some aqueous solubility due to the morpholine and carboxylic acid groups. | Potential for environmental contamination if not disposed of properly. |

| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.[7] | Uncontrolled reactions if mixed with incompatible materials. |

| Dust Explosion Hazard | As with many fine organic powders, there is a potential for dust explosion if dispersed in the air in sufficient concentration and exposed to an ignition source. | Fire or explosion hazard in the presence of an ignition source. |

Section 2: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.

2.1. Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

-

Ventilation: All handling of the solid compound should be conducted in a well-ventilated area.[6] A certified chemical fume hood is required for any procedures that may generate dust, such as weighing, transferring, or preparing solutions.

-

Contained Systems: For larger scale operations, the use of glove boxes or other contained systems is recommended to prevent the release of dust into the laboratory environment.

2.2. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should also be worn when there is a risk of splashing or dust generation.

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator (e.g., N95) should be used.[6]

2.3. Hygiene Practices

Good laboratory hygiene is essential to prevent accidental exposure.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12]

-

Contaminated clothing should be removed immediately and washed before reuse.

Section 3: Experimental Protocols

3.1. Protocol for Weighing and Transferring the Solid

This protocol is designed to minimize dust generation and prevent contamination.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE (goggles, face shield, gloves, lab coat).

-

Decontaminate the work surface within the fume hood.

-

-

Weighing:

-

Use a weigh boat or a tared container to weigh the desired amount of the compound.

-

Avoid scooping the powder in a manner that creates airborne dust. Use a spatula to carefully transfer the solid.

-

-

Transfer:

-

If transferring to a reaction vessel, do so slowly and carefully to prevent puffing of the powder.

-

If preparing a solution, add the solvent to the solid in a controlled manner.

-

-

Cleanup:

-

Carefully clean the spatula and any other utensils used.

-

Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

-

Dispose of any contaminated weigh boats or other disposable materials in the designated solid chemical waste container.

-

3.2. Protocol for Emergency Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[12] Seek immediate medical attention.

-

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

For large spills, contact your institution's environmental health and safety department.

-

Section 4: Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and preventing environmental contamination.

4.1. Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[6]

-

Store in a locked cabinet or other secure location.

4.2. Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Unused material and contaminated disposables should be placed in a clearly labeled, sealed container for chemical waste.

-

Do not dispose of this compound down the drain or in the regular trash.

Section 5: Visualizations

5.1. Workflow for Safe Handling of this compound

Caption: A decision tree for immediate actions following an exposure to this compound.

References

- SAFETY D

- material safety d

- 4 - SAFETY D

- SAFETY D

- Safety D

- 4 - • SAFETY D

- 3-Bromo Benzoic Acid CAS No 585-76-2 MATERIAL SAFETY D

- SAFETY D

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009-09-26).

- 3-Bromo-2-methylbenzoic acid 97 76006-33-2 - Sigma-Aldrich.

- 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem - NIH.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- 4 - SAFETY D

- Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC. (2025-08-22).

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.

- An updated review on morpholine derivatives with their pharmacological actions. (2022-04-13).

- Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis.

- 3-Bromo-4-methylbenzoic acid technical grade, 85 7697-26-9 - Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

- 4. tandfonline.com [tandfonline.com]

- 5. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. astechireland.ie [astechireland.ie]

Troubleshooting & Optimization

optimization of reaction conditions for bromination of 2-morpholin-4-ylbenzoic acid

The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal scientists. It addresses the specific optimization of the bromination of 2-morpholin-4-ylbenzoic acid (also known as 2-morpholinobenzoic acid), a critical intermediate often utilized in the synthesis of PI3K/mTOR inhibitors.

Case ID: OPT-BR-592 Subject: Regioselective Bromination Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Challenge: Brominating 2-morpholin-4-ylbenzoic acid requires balancing the activation provided by the morpholine ring with the deactivation of the carboxylic acid, while managing the solubility of the zwitterionic substrate.

The Goal: Selectively install a bromine atom at the C5 position (para to the morpholine, meta to the carboxyl) while avoiding:

-

Over-bromination (formation of 3,5-dibromo species).

-

Oxidation of the electron-rich morpholine ring.

-

Protodecarboxylation (loss of

under acidic/thermal stress).

The Solution:

Switching from elemental bromine (

Visualizing the Regioselectivity Logic

Caption: Regiochemical analysis showing the cooperative directing effects favoring C5 substitution while C3 is sterically occluded by the adjacent carboxylic acid and morpholine ring.

Optimized Experimental Protocol

Protocol ID: BR-NBS-DMF-05 Scale: 10.0 mmol (Adaptable to 100g scale)

| Parameter | Specification | Rationale |

| Substrate | 2-Morpholin-4-ylbenzoic acid (1.0 equiv) | Zwitterionic character requires polar solvation. |

| Reagent | N-Bromosuccinimide (NBS) (1.05 equiv) | Provides a low, steady concentration of electrophilic Br+, reducing di-bromination risk compared to liquid |

| Solvent | DMF (Dimethylformamide) [0.5 M] | Solubilizes the zwitterion effectively. Acetonitrile is a greener alternative if solubility permits. |

| Temperature | 0°C to RT | Start cold to control exotherm; warm to RT to complete conversion. Avoid heating >40°C to prevent decarboxylation. |

| Quench | Water / Sodium Bisulfite | Precipitates the product and destroys excess oxidant. |

Step-by-Step Workflow

-

Dissolution: Charge a reaction vessel with 2-morpholin-4-ylbenzoic acid (2.07 g, 10 mmol) and DMF (20 mL). Stir until fully dissolved. Note: If the solution is cloudy, mild warming (30°C) is acceptable, but cool back to 0°C before proceeding.

-

Addition: Cool the solution to 0–5°C (ice bath). Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes. Critical: Do not dump NBS all at once; this creates localized hot spots favoring side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

-